molecular formula C27H32O10 B1237148 Harrisonin

Harrisonin

Cat. No.: B1237148
M. Wt: 516.5 g/mol
InChI Key: DYNIRWNERRSOEV-HPGFDZHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harrisonin is a limonoid compound isolated from the root bark of the Ethiopian shrub Harrisonia abyssinica Oliv. (Simaroubaceae) . It is structurally characterized by an unusual α-hydroxy-α’-hemiketal group, which may arise naturally or during extraction processes . This compound exhibits diverse bioactivities, including:

  • Insect antifeedant activity: Effective against larvae of Spodoptera exempta (African armyworm), Maruca vitrata (bean pod borer), and Eldana saccharina (African sugarcane borer) at concentrations as low as 20 ppm .
  • Cytotoxicity: Demonstrates a 50% inhibitory concentration (IC₅₀) of 2.2 µg/mL in KB (human oral carcinoma) cell assays .
  • Antimicrobial activity: Active against Bacillus subtilis at 5 µg/mL .

Its isolation involves cold methanol extraction followed by chromatographic purification, yielding approximately 70 mg of crystalline material from 650 g of root bark . Spectroscopic analyses (IR, UV, NMR) confirm its structural uniqueness among limonoids, particularly its differentiation from obacunone, a related compound from the same plant .

Properties

Molecular Formula

C27H32O10

Molecular Weight

516.5 g/mol

IUPAC Name

methyl (Z)-3-[(1R,2R,4S,7S,8S,11R,12R,13R,17S)-7-(furan-3-yl)-13,17-dihydroxy-1,8,12,15,15-pentamethyl-5,14-dioxo-3,6,16-trioxapentacyclo[9.6.0.02,4.02,8.013,17]heptadecan-12-yl]prop-2-enoate

InChI

InChI=1S/C27H32O10/c1-21(2)20(30)25(31)22(3,11-8-16(28)33-6)15-7-10-23(4)17(14-9-12-34-13-14)35-19(29)18-26(23,36-18)24(15,5)27(25,32)37-21/h8-9,11-13,15,17-18,31-32H,7,10H2,1-6H3/b11-8-/t15-,17+,18-,22-,23+,24-,25+,26-,27+/m1/s1

InChI Key

DYNIRWNERRSOEV-HPGFDZHLSA-N

SMILES

CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@]4(C(=O)C(O[C@]4([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)O)(C)/C=C\C(=O)OC

Canonical SMILES

CC1(C(=O)C2(C(C3CCC4(C(OC(=O)C5C4(C3(C2(O1)O)C)O5)C6=COC=C6)C)(C)C=CC(=O)OC)O)C

Synonyms

harrisonin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Harrisonin belongs to the limonoid class, which includes triterpenoid derivatives with insecticidal, antifeedant, and growth-regulating properties. Below is a detailed comparison with structurally or functionally related limonoids:

Table 1: Structural and Functional Comparison of this compound with Key Limonoids

Compound Source Key Structural Features Bioactivities (Key Metrics) LC₅₀ (Aedes aegypti larvae) Log P
This compound Harrisonia abyssinica α-hydroxy-α’-hemiketal group Antifeedant (20 ppm), Cytotoxic (IC₅₀: 2.2 µg/mL), Antimicrobial (5 µg/mL) 28.1 µM 2.72
Calodendrolide Calodendrum capense Simplified limonoid scaffold Larvicidal (100% mortality at 25–100 µM), Most potent LC₅₀ 13.2 µM 2.03
Pyroangolensolide Synthetic (from calodendrolide) Reduced form of calodendrolide Larvicidal (100% mortality up to 50 µM), Structurally simpler but retains high toxicity 16.6 µM 2.92
Pedonin Harrisonia abyssinica Structural analog of this compound Moderate antifeedant activity, Weak larvicidal potency 59.2 µM 2.77
Obacunone Harrisonia abyssinica Parent limonoid without hemiketal group Antifeedant (vs. Spodoptera exempta), Stimulates Striga hermonthica seed germination N/A N/A

Key Findings

Larvicidal Potency :

  • Calodendrolide and pyroangolensolide exhibit superior larvicidal activity against Aedes aegypti larvae compared to this compound, with LC₅₀ values of 13.2 µM and 16.6 µM , respectively, versus 28.1 µM for this compound .
  • This compound’s lower efficacy may stem from its complex α-hydroxy-α’-hemiketal structure, which contrasts with the simpler scaffolds of calodendrolide and pyroangolensolide .

Structural-Activity Relationships: Simpler Structures Enhance Bioactivity: Pyroangolensolide, a reduced derivative of calodendrolide, retains high toxicity despite structural simplification, suggesting that certain functional groups (e.g., ketones) are critical for larvicidal activity . Hemiketal Group in this compound: This group differentiates this compound from obacunone and may contribute to its unique antifeedant and cytotoxic properties .

Antifeedant and Ecological Roles: this compound and obacunone show overlapping antifeedant effects against Spodoptera exempta, but this compound’s additional cytotoxicity makes it a dual-action agent . Both compounds stimulate Striga hermonthica seed germination (up to 98%), indicating ecological roles in plant-plant interactions .

Physicochemical Properties: Log P Values: this compound (Log P = 2.72) is more lipophilic than calodendrolide (2.03) but less so than pyroangolensolide (2.92).

Research Implications and Gaps

  • Structural Optimization : Simplifying this compound’s hemiketal group could enhance its larvicidal potency while retaining antifeedant activity.
  • Synergistic Formulations : Combining this compound with calodendrolide or pyroangolensolide may improve efficacy against resistant insect populations.
  • Unresolved Questions : The natural occurrence of this compound’s hemiketal group requires further isotopic labeling studies to confirm its biosynthetic origin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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